molecular formula C14H14N4O3S B2439228 (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide CAS No. 402946-54-7

(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide

Cat. No.: B2439228
CAS No.: 402946-54-7
M. Wt: 318.35
InChI Key: CJGFIYWCXJDZDZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Compounds similar to (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide have been synthesized and studied for their antimicrobial and antioxidant activities. For example, Devi et al. (2010) investigated the antimicrobial and antioxidant activity of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides, which are structurally related to the compound (Devi, Ramaiah, Roopa, & Vaidya, 2010).

DNA Binding and Anticancer Activities

Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties, related to the compound of interest. These derivatives showed binding with SS-DNA and exhibited both antimicrobial and anti-cancer activities, indicating potential use in therapeutic research (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Antimicrobial, Antimalarial, and Anti-Tuberculosis Activity

Prajapati et al. (2019) synthesized thiazole fused thiosemicarbazones with microwave irradiation, showing significant in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. This research demonstrates the potential of such compounds in combating infectious diseases (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).

Fluorescence Sensing Applications

Yun et al. (2020) developed a ratiometric fluorescence sensor NCS using a compound structurally similar to the one . This sensor exhibited a fluorescent response toward In3+ ions, suggesting applications in chemical sensing and environmental monitoring (Yun, Chae, So, Do, Kim, Yi, Lim, & Kim, 2020).

Crystal Structure and DFT Calculations

Anderson et al. (2016) reported the crystal and molecular structures of new thiosemicarbazones, alongside DFT calculations. This type of research is crucial for understanding the physical and chemical properties of such compounds, aiding in the development of new materials and drugs (Anderson, Jasinski, Freedman, Millikan, O’Rourke, & Smolenski, 2016).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-10(11-4-2-5-12(8-11)18(19)20)16-17-14(22)15-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H2,15,17,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGFIYWCXJDZDZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CO1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CO1)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.